N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with a 6-methyl-1,3-benzothiazol-2-yl moiety.
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine typically involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with a guanidine derivative. One common synthetic route is as follows:
Starting Material: 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is prepared by the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine.
Guanidination: The resulting 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is then reacted with a guanidine derivative, such as guanidine hydrochloride, in the presence of a base like sodium methoxide.
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzothiazole ring or the guanidine group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Benzothiazole derivatives, including this compound, have shown promise as bioactive agents with potential applications in drug discovery. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has potential therapeutic applications due to its biological activity. It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, making them potential anticancer agents. Additionally, the guanidine group may interact with biological targets through hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can be compared with other benzothiazole derivatives and guanidine-containing compounds:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methylbenzothiazole share structural similarities with this compound. the presence of the guanidine group in the latter compound imparts unique biological properties and reactivity.
Guanidine-Containing Compounds: Guanidine derivatives like aminoguanidine and methylguanidine also exhibit biological activity.
Properties
IUPAC Name |
2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-2-7-12-13(8-9)20-14(19-12)10-3-5-11(6-4-10)18-15(16)17/h2-8H,1H3,(H4,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTBXWSYCLOUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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